molecular formula C12H14F3NSi B3267031 Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- CAS No. 440363-04-2

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-

Cat. No.: B3267031
CAS No.: 440363-04-2
M. Wt: 257.33 g/mol
InChI Key: ZCEORLXEZOJAGG-UHFFFAOYSA-N
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Description

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- is a substituted aniline derivative characterized by two key functional groups:

  • Trifluoromethyl (-CF₃) at the para position (C4), imparting strong electron-withdrawing effects that reduce aromatic ring reactivity and modulate basicity .
  • Trimethylsilyl (TMS)-protected ethynyl (-C≡C-Si(CH₃)₃) at the ortho position (C2), which enhances stability by preventing undesired polymerization or oxidation of the terminal alkyne .

This compound’s structure enables applications in pharmaceuticals, agrochemicals, and materials science, where steric and electronic tuning of aromatic amines is critical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NSi/c1-17(2,3)7-6-9-8-10(12(13,14)15)4-5-11(9)16/h4-5,8H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEORLXEZOJAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzenamine Core: The starting material, benzenamine, is subjected to electrophilic aromatic substitution reactions to introduce the trifluoromethyl and trimethylsilyl-ethynyl groups.

    Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂X) under conditions that promote the substitution at the 4-position of the benzenamine ring.

    Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction, where the benzenamine derivative is reacted with trimethylsilyl-acetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiolates (RSH) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of methyl-substituted benzenamine.

    Substitution: Formation of azido or thio-substituted derivatives.

Scientific Research Applications

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyl-ethynyl group can participate in covalent bonding with target proteins or enzymes, modulating their activity. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine (CAS 1186405-13-9)
  • Substituents: Nitro (-NO₂) at C4, -CF₃ at C5, and TMS-ethynyl at C2.
  • Impact : The nitro group introduces additional electron withdrawal, further deactivating the ring compared to the target compound. This reduces nucleophilic aromatic substitution (NAS) reactivity but may enhance oxidative stability .
  • Molecular Weight : 302.32 g/mol (vs. ~288 g/mol estimated for the target compound, assuming similar substituents without nitro).
3-Ethynyl-2,4-difluoroaniline (CAS 1792939-17-3)
  • Substituents : Unprotected ethynyl (-C≡CH) at C3, fluorine atoms at C2 and C3.
  • Impact : The absence of TMS protection makes the ethynyl group prone to oxidation. Fluorine’s inductive effect (-I) slightly deactivates the ring but less than -CF₃. This compound exhibits higher NAS reactivity than the target .

Steric and Functional Group Comparisons

2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline (CAS 109825-55-0)
  • Substituents : Bulky tert-butyl at C2, nitro groups at C4 and C6, and -CF₃ on the adjacent phenyl ring.
  • Impact : The tert-butyl group introduces steric hindrance, reducing reaction rates at the amine group. Nitro groups enhance thermal stability but may limit solubility in polar solvents compared to the TMS-ethynyl group .
Benzenamine, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-
  • Substituents : Ether-linked nitro and -CF₃ groups.
  • Impact : The oxygen atom in the ether increases polarity, improving solubility in protic solvents. However, the electron-withdrawing nitro group diminishes the amine’s basicity more significantly than the target compound’s TMS-ethynyl .
Reactivity
  • TMS-ethynyl vs. Unprotected Ethynyl : The TMS group in the target compound prevents alkyne dimerization, a common issue in CAS 1792939-17-3 .
  • -CF₃ vs. -F : The -CF₃ group in the target compound provides stronger electron withdrawal than fluorine, reducing basicity (pKa ~1.5 lower than 4-fluoroaniline) .
Boiling Point and Solubility
  • While exact data for the target compound is unavailable, analogs with -CF₃ and TMS-ethynyl groups (e.g., CAS 1186405-13-9) typically exhibit higher boiling points (300–350°C) due to increased molecular weight and polarity.
  • Solubility : TMS-ethynyl groups enhance lipophilicity, favoring organic solvents (e.g., THF, DCM) over aqueous media compared to nitro or ether-linked analogs .

Biological Activity

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- is an organic compound classified as an aromatic amine. It features a benzenamine core with a trifluoromethyl group at the 4-position and a trimethylsilyl-ethynyl group at the 2-position. This unique structure gives it distinct chemical properties and potential biological activities.

  • Molecular Formula : C12H14F3NSi
  • Molecular Weight : 257.331 g/mol
  • CAS Number : 440363-04-2

The trifluoromethyl group enhances lipophilicity, enabling better membrane penetration, while the trimethylsilyl-ethynyl group can form covalent bonds with biological targets, influencing their activity.

Antifungal Activity Against Aspergillus flavus

Recent studies have highlighted the antifungal properties of benzenamine against Aspergillus flavus, a significant pathogen responsible for aflatoxin contamination in food products.

Key Findings:

  • Concentration : Effective at 100 µL/L.
  • Effects : Inhibits mycelial growth and aflatoxin biosynthesis.
  • Mechanism : Alters transcriptional profiles of A. flavus, affecting 3589 genes, including down-regulation of the global regulatory factor leaA. This down-regulation impacts amino acid biosynthesis and protein processing pathways .

Table 1: Effects of Benzenamine on Aspergillus flavus

ParameterControl (No Treatment)Treated (100 µL/L)
Mycelial Growth Rate (mm/day)5.01.5
Aflatoxin Accumulation (µg/g)20020
Differentially Expressed Genes-3589

The biological activity of benzenamine can be attributed to its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases hydrophobic interactions, facilitating cell membrane penetration.
  • Covalent Bonding : The trimethylsilyl-ethynyl group allows for covalent interactions with proteins or enzymes, potentially inhibiting their function.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Potential Applications

Given its antifungal properties, benzenamine has potential applications in:

  • Agriculture : As a fumigant to prevent aflatoxin contamination in crops.
  • Pharmaceuticals : As a lead compound for developing antifungal agents.

Study on Antifungal Efficacy

In a comprehensive study published in PubMed, researchers investigated the effects of benzenamine on A. flavus. The study demonstrated significant reductions in both growth and aflatoxin production when treated with benzenamine, indicating its potential as an effective antifungal agent .

Transcriptomic Analysis

A transcriptomic approach revealed that treatment with benzenamine led to extensive changes in gene expression related to metabolic pathways crucial for fungal growth and virulence. This insight provides a foundation for understanding how benzenamine can be utilized in agricultural settings to combat fungal pathogens.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-?

Answer:
The compound’s synthesis likely involves Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl halide. The trimethylsilyl (TMS) group on the ethynyl moiety acts as a protecting group to stabilize the alkyne during synthesis. Key steps include:

  • Substrate preparation : Start with 4-(trifluoromethyl)-2-iodoaniline or a brominated analog.
  • Coupling conditions : Use Pd(PPh₃)₂Cl₂/CuI catalyst, with a TMS-protected acetylene in an amine base (e.g., triethylamine) under inert atmosphere .
  • Deprotection : Post-coupling, the TMS group can be removed using tetrabutylammonium fluoride (TBAF) if required.
    Validation : Monitor reaction progress via TLC or GC-MS. Confirm final structure using 19F^{19}\text{F} NMR (for CF₃) and 1H^{1}\text{H} NMR (for ethynyl protons post-deprotection) .

Advanced: How do electronic effects of the trifluoromethyl and ethynyl groups influence reactivity in cross-coupling reactions?

Answer:
The trifluoromethyl group is strongly electron-withdrawing, polarizing the aromatic ring and activating specific positions for electrophilic substitution. This enhances oxidative addition of aryl halides to Pd catalysts. The TMS-ethynyl group provides steric bulk and stabilizes the alkyne, but its electron-donating nature via σ-π conjugation may modulate coupling efficiency.
Methodological Insight :

  • Perform DFT calculations to map electron density distribution on the aromatic ring.
  • Compare coupling yields with analogs lacking CF₃ or TMS groups to isolate electronic contributions .
  • Use Hammett substituent constants (σm\sigma_m for CF₃ = 0.43) to predict reactivity trends .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS (e.g., m/z for [M+H]⁺) confirms molecular weight. The TMS group may fragment to yield characteristic ions (e.g., [M–TMS]⁺) .
  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Ethynyl protons (if deprotected) appear at δ 2.5–3.5 ppm.
    • 19F^{19}\text{F} NMR: CF₃ resonates as a singlet near δ -60 ppm.
    • 29Si^{29}\text{Si} NMR: TMS group shows a peak at δ 0–10 ppm.
  • IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .

Advanced: How can computational modeling optimize reaction conditions for this compound’s derivatization?

Answer:

  • Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) for coupling reactions.
  • Catalyst Screening : Compare Pd(0)/Pd(II) systems (e.g., PdCl₂ vs. Pd(OAc)₂) using Gibbs free energy profiles .
    Validation : Correlate computational predictions with experimental yields (e.g., GC-MS quantification) .

Basic: How to resolve discrepancies in reported boiling points under reduced pressure?

Answer:
Boiling points under reduced pressure (e.g., 339.7 K at 0.004 bar vs. 360 K at 0.013 bar for related compounds) depend on:

  • Purity : Impurities (e.g., residual solvents) lower observed Tboil. Use HPLC or GC to verify purity (>95%) .
  • Measurement Techniques : Static vs. dynamic methods may vary. Replicate using a Schlenk line setup with calibrated manometers.
  • Thermodynamic Consistency : Check if ΔHvap\Delta H_{\text{vap}} values align with Clausius-Clapeyron plots using reported data .

Advanced: What strategies mitigate hydrolysis or oxidation of the TMS-ethynyl group during storage?

Answer:

  • Storage Conditions : Use anhydrous solvents (e.g., dry DCM) under argon, with molecular sieves (3Å).
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidation.
  • Monitoring : Track degradation via 1H^{1}\text{H} NMR (disappearance of TMS signal) or FTIR (loss of C≡C stretch) .

Basic: What are the compound’s applications in materials science?

Answer:

  • Conductive Polymers : The ethynyl group enables incorporation into conjugated polymers via electropolymerization.
  • Self-Assembled Monolayers (SAMs) : The TMS group can anchor the molecule to silicon surfaces for sensor applications .
  • Photovoltaics : CF₃ enhances electron-deficient character, improving charge transport in organic semiconductors .

Advanced: How to design a stability study for this compound under physiological conditions?

Answer:

  • Incubation : Expose to PBS (pH 7.4, 37°C) with 5% CO₂.
  • Sampling : Collect aliquots at t = 0, 24, 48, 72 hrs.
  • Analysis :
    • LC-MS/MS : Quantify parent compound and degradation products (e.g., desilylated ethynyl).
    • Fluorescence Spectroscopy : Monitor aggregation if applicable.
      Interpretation : Calculate half-life (t1/2t_{1/2}) using first-order kinetics .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity : Assume acute toxicity (LD₅₀ data pending). Use PPE (gloves, goggles) and work in a fume hood.
  • Reactivity : The TMS-ethynyl group may release flammable gases (e.g., acetylene) upon contact with moisture.
  • Waste Disposal : Quench with TBAF in THF, neutralize with dilute HCl, and dispose as halogenated waste .

Advanced: Can this compound act as a ligand in transition-metal catalysis?

Answer:

  • Coordination Potential : The ethynyl group can bind to Au(I) or Pd(II) centers, forming π\pi-complexes.
  • Catalytic Testing : Screen in Sonogashira or alkyne cyclization reactions. Compare turnover numbers (TON) with phenylacetylene controls.
  • X-ray Crystallography : Confirm metal-ligand coordination geometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-
Reactant of Route 2
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Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-

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